N-Methyl-N'-(4-nitrophenyl)urea
CAS No.: 13866-64-3
Cat. No.: VC20930332
Molecular Formula: C8H9N3O3
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13866-64-3 |
|---|---|
| Molecular Formula | C8H9N3O3 |
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | 1-methyl-3-(4-nitrophenyl)urea |
| Standard InChI | InChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12) |
| Standard InChI Key | KLRUCOUQQILQEI-UHFFFAOYSA-N |
| SMILES | CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
N-Methyl-N'-(4-nitrophenyl)urea, also known as 1-Methyl-3-(4-nitrophenyl)urea, is a substituted urea with a molecular formula of C₈H₉N₃O₃ and a molecular weight of 195.175 g/mol . The compound is identified by the CAS number 13866-64-3 . Its structure consists of a urea moiety (–NH–CO–NH–) where one nitrogen atom is substituted with a methyl group and the other with a 4-nitrophenyl group.
Structural Characteristics
The chemical structure of N-Methyl-N'-(4-nitrophenyl)urea features three main components:
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A urea core structure (–NH–CO–NH–)
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A methyl group (–CH₃) attached to one nitrogen atom
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A 4-nitrophenyl group attached to the other nitrogen atom
The 4-nitrophenyl group contains a nitro group (–NO₂) at the para position of the phenyl ring, which significantly influences the compound's electronic properties and reactivity.
Physicochemical Properties
The physicochemical properties of N-Methyl-N'-(4-nitrophenyl)urea are summarized in the following table:
Chemical Reactivity
Functional Group Reactivity
N-Methyl-N'-(4-nitrophenyl)urea contains several reactive functional groups that can participate in various chemical transformations:
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The nitro group (–NO₂) can undergo reduction to form an amino group (–NH₂)
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The urea moiety can participate in hydrolysis reactions
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The aromatic ring can undergo electrophilic aromatic substitution reactions, though the nitro group would direct substitution to specific positions
Reduction Reactions
The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C). This transformation would significantly alter the electronic properties of the molecule.
Hydrolysis Reactions
The urea functional group can undergo hydrolysis under acidic or basic conditions, potentially yielding methylamine and 4-nitroaniline.
Structure-Property Relationships
The properties of N-Methyl-N'-(4-nitrophenyl)urea are significantly influenced by its structural features. Comparative analysis with related compounds provides insights into these structure-property relationships.
Comparison with Similar Compounds
Several related nitrophenyl urea derivatives demonstrate the impact of structural modifications on properties:
Electronic Effects
The nitro group in N-Methyl-N'-(4-nitrophenyl)urea is strongly electron-withdrawing, which affects:
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The electron density distribution across the molecule
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The acidity of the N-H proton adjacent to the nitrophenyl group
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The reactivity of the urea carbonyl group
Biological Activity and Applications
Possible Activities Based on Related Compounds
Similar nitrophenyl urea derivatives have been explored for:
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Enzyme inhibition properties, particularly against proteases and carbonic anhydrase
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Potential antibacterial activities
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Possible antitumor properties
For instance, related compounds like 2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide have been studied for antibacterial, antitumor, and enzyme inhibition properties.
Chemical Research
N-Methyl-N'-(4-nitrophenyl)urea and similar compounds are valuable in chemical research as:
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Building blocks in organic synthesis
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Model compounds for studying hydrogen bonding interactions
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Precursors for more complex molecules
Medicinal Chemistry
In medicinal chemistry, urea derivatives with nitrophenyl groups have been explored as:
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Potential enzyme inhibitors
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Scaffolds for drug development
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Probes in biochemical assays
Analytical Characterization
NMR Spectroscopy
The ¹H NMR spectrum would show:
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Signals for the methyl protons
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Signals for the aromatic protons of the nitrophenyl group
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Signals for the NH protons of the urea moiety
IR Spectroscopy
Key IR absorption bands would include:
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N-H stretching vibrations
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C=O stretching of the urea carbonyl
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NO₂ symmetric and asymmetric stretching
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C-H stretching vibrations of the methyl group and aromatic ring
Identification Parameters
For definitive identification, the following parameters are used:
Comparative Analysis of Nitrophenyl Urea Derivatives
Structural Variations
The urea scaffold allows for significant structural variations, as evidenced by the diverse nitrophenyl urea derivatives found in the search results:
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N-(4-fluoro-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea: Contains fluorine and methyl substituents on one phenyl ring and methoxy and nitro groups on the other .
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxy-4-nitrophenyl)urea: Incorporates a benzodioxole moiety and a methoxy-nitrophenyl group .
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N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea: Contains a hydroxyl group on the methyl-substituted nitrogen.
Property Comparison
A comparison of physicochemical properties across related nitrophenyl urea derivatives reveals important trends:
Future Research Directions
Synthetic Methodology Developments
Future research on N-Methyl-N'-(4-nitrophenyl)urea may focus on:
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Development of more efficient and environmentally friendly synthesis methods
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Green chemistry approaches to reduce waste and hazardous reagents
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One-pot synthesis strategies to improve yield and purity
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